![molecular formula C20H24N4OS B5526172 N-benzyl-3-isopropyl-1-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5526172.png)

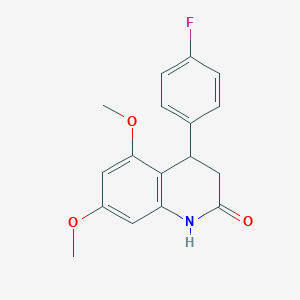

N-benzyl-3-isopropyl-1-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound belongs to a class of organic compounds known as pyrazole carboxamides. These compounds have been studied for various applications due to their diverse chemical and biological properties.

Synthesis Analysis

The synthesis of similar pyrazole carboxamide derivatives involves the use of various organic synthesis techniques. For instance, Allan et al. (2009) described the design and synthesis of N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides targeting specific enzymes, demonstrating the intricate process involved in synthesizing these compounds (Allan et al., 2009).

Molecular Structure Analysis

The molecular structure of pyrazole carboxamides is characterized by the presence of a pyrazole ring bonded to a carboxamide group. The structure and conformation of these molecules are crucial for their chemical properties and potential biological activities. For instance, Kumara et al. (2018) discussed the crystal structure of a pyrazole derivative, highlighting the importance of molecular geometry in understanding the compound's properties (Kumara et al., 2018).

Applications De Recherche Scientifique

1. Inhibitors of Co-activator Associated Arginine Methyltransferase 1 (CARM1)

A series of N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides, closely related to the compound , have been designed and synthesized for targeting co-activator associated arginine methyltransferase 1 (CARM1). These inhibitors showed varying potency influenced by the nature of the heteroaryl fragment, with thiophene analogues being particularly effective (Allan et al., 2009).

2. Antibacterial Agents

Novel analogs of pyrazole-5-carboxamides, closely related to the compound , have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds were also evaluated for cytotoxic activity, indicating their potential for antibacterial applications at non-cytotoxic concentrations (Palkar et al., 2017).

3. Carbonic Anhydrase Inhibitors

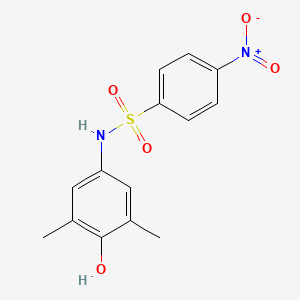

Metal complexes of heterocyclic sulfonamides, similar to the target compound, have been synthesized and found to possess strong carbonic anhydrase (CA) inhibitory properties. These complexes were shown to be powerful inhibitors against human carbonic anhydrase isoenzymes hCA-I and hCA-II, suggesting their potential use in therapeutic applications (Büyükkıdan et al., 2013).

4. Anti-Influenza A Virus Activity

Benzamide-based 5-aminopyrazoles and their derivatives, which are structurally similar to the compound , have been tested for anti-influenza A virus (subtype H5N1) activity. Several of these compounds showed significant antiviral activities, highlighting their potential as treatments for bird flu influenza (Hebishy et al., 2020).

5. Anticancer Activity

Certain benzothiazole derivatives, related to the compound , have shown potent antitumor activities. These compounds were specifically designed based on a precursor that exhibited selective cytotoxicity against tumorigenic cell lines, suggesting their potential as antitumor agents (Yoshida et al., 2005).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-benzyl-2-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-5-propan-2-ylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4OS/c1-14(2)17-10-18(23(4)22-17)20(25)24(11-16-8-6-5-7-9-16)12-19-15(3)21-13-26-19/h5-10,13-14H,11-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCUNDNJVXFLDTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)CN(CC2=CC=CC=C2)C(=O)C3=CC(=NN3C)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-3-isopropyl-1-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-oxo-2-(1-pyrrolidinyl)ethoxy]pyrimidine](/img/structure/B5526102.png)

![1-{[3-(phenylsulfonyl)phenyl]sulfonyl}piperidine](/img/structure/B5526107.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]acetamide](/img/structure/B5526108.png)

![4-[(4-phenyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5526119.png)

![[4-(1-phenyl-1H-tetrazol-5-yl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5526133.png)

![1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-propoxypiperidine](/img/structure/B5526137.png)

![2-{[(3-methyl-2-thienyl)methylene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5526142.png)

![3-propyl-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5526149.png)

![2-(2,4-dichlorophenoxy)-N-[(1R*,2S*)-2-(methoxymethyl)cyclopentyl]acetamide](/img/structure/B5526167.png)

![2,5-di-2-furyl[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B5526170.png)

![N-[(5-methyl-2-pyrazinyl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5526179.png)